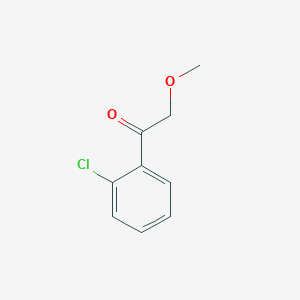

1-(2-Chlorophenyl)-2-methoxyethan-1-one

Description

1-(2-Chlorophenyl)-2-methoxyethan-1-one is an acetophenone derivative featuring a 2-chlorophenyl group at the ketone position and a methoxy group on the adjacent carbon. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol (inferred from ). The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, influencing its electronic properties, solubility, and reactivity. It is commonly synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions .

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMZPNIZGCMWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-methoxyethan-1-one typically involves the reaction of 2-chlorobenzoyl chloride with methanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired ketone. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed.

Scientific Research Applications

1-(2-Chlorophenyl)-2-methoxyethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-2-methoxyethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

2-Chloro-1-(4-methoxyphenyl)ethanone ()

- Structure : Chlorine at the ketone’s 2-position and methoxy at the phenyl’s 4-position.

- Key Differences :

- The 4-methoxy group enhances electron donation to the ring compared to the 2-chlorophenyl group, altering resonance effects.

- Reactivity : The para-methoxy group directs electrophilic substitution to the ortho/para positions, while the 2-chlorophenyl group in the target compound exerts stronger steric and electronic effects.

- Applications : Used as an intermediate in pharmaceuticals and agrochemicals due to its balanced electronic profile .

1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone ()

- Structure : Additional hydroxy and methoxy groups at the 6- and 4-positions.

- Key Differences :

Analogues with Different Functional Groups

2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one ()

- Structure : Replaces the methoxy group with a 5-methylfuran ring.

- Key Differences: The furan ring introduces conjugated π-electrons, shifting UV-Vis absorption spectra. Applications: Potential use in organic electronics or as a ligand in catalysis due to furan’s coordinating ability .

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride ()

- Structure: Substitutes methoxy with a methylamino group.

- Molecular Weight: 220.10 g/mol, higher due to the hydrochloride salt .

Analogues Lacking Methoxy or Chlorine Substituents

1-(2-Chlorophenyl)ethanone ()

- Structure : Lacks the methoxy group.

- Key Differences: Reduced polarity lowers solubility in water. Synthesis: Prepared via oxidation of 1-(2-chlorophenyl)ethanol using NaOI .

2-Hydroxy-5-methoxyacetophenone ()

- Structure : Hydroxy group at the 2-position and methoxy at the 5-position.

- Key Differences :

Physicochemical and Reactivity Comparison

Biological Activity

1-(2-Chlorophenyl)-2-methoxyethan-1-one, also known as a chlorinated phenyl compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C9H9ClO2

- Molecular Weight : 188.62 g/mol

- Structural Characteristics : The compound features a methoxy group and a chlorophenyl moiety, which are crucial for its biological interactions.

Biological Activity

The biological activity of 1-(2-Chlorophenyl)-2-methoxyethan-1-one has been investigated through various studies highlighting its effects on different biological systems.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It exhibits inhibitory effects against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential .

Anticancer Properties

Research has indicated that 1-(2-Chlorophenyl)-2-methoxyethan-1-one may possess anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to increased cell death in treated cells .

The mechanisms through which 1-(2-Chlorophenyl)-2-methoxyethan-1-one exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It could interact with specific cellular receptors, altering signaling pathways related to cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A recent case study focused on the antimicrobial efficacy of 1-(2-Chlorophenyl)-2-methoxyethan-1-one in clinical isolates. The study involved:

- Objective : To evaluate the effectiveness against multi-drug resistant bacterial strains.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Findings : The compound demonstrated significant zones of inhibition against resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Case Study 2: Cancer Treatment Potential

Another case study investigated the anticancer effects of this compound on breast cancer cells. The study included:

- Objective : To determine the cytotoxic effects on MCF-7 cells.

- Methodology : Cell viability assays were performed alongside flow cytometry to assess apoptosis.

- Findings : Results indicated a dose-dependent increase in apoptosis, with significant activation of caspase pathways observed at higher concentrations .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique aspects of 1-(2-Chlorophenyl)-2-methoxyethan-1-one:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 1-(2-Chlorophenyl)-2-methoxyethan-1-one | Moderate | Significant | Chlorinated phenyl structure |

| 4-Methylphenol | High | Low | Simple phenolic structure |

| Chloramphenicol | High | Moderate | Broad-spectrum antibiotic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.